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Decahydropyrrolo[3,2-c]azepine

Cat. No.: B13160643
M. Wt: 140.23 g/mol
InChI Key: LPAKUXRRKUCBNS-UHFFFAOYSA-N
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Description

Significance of Fused Pyrrolidine-Azepine Architectures in Organic Synthesis and Chemical Biology

Fused pyrrolidine-azepine architectures, such as decahydropyrrolo[3,2-c]azepine, represent a class of privileged scaffolds in drug discovery. The incorporation of a pyrrolidine (B122466) ring into a larger molecular framework can enhance water solubility and improve the binding affinity of a molecule to its biological target, often through hydrogen bonding interactions involving the pyrrolidine's NH group. mdpi.com The fusion of the pyrrolidine with an azepine ring creates a rigid and well-defined three-dimensional structure that can be strategically modified to explore chemical space and optimize pharmacological activity. mdpi.com

The synthesis of these complex fused systems is an active area of research in organic chemistry. rsc.org The development of novel and efficient synthetic methodologies for constructing these scaffolds is crucial for accessing a diverse range of derivatives for biological evaluation. rsc.org For instance, methods like the aza-Cope rearrangement-Mannich cyclization have been employed for the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic azepines. rsc.org Such synthetic advancements are vital for creating libraries of compounds that can be screened for various biological activities.

In chemical biology, these fused heterocyclic systems serve as valuable tools for probing biological processes. Their rigid conformations can lead to high selectivity for specific protein targets. For example, pentacyclic decahydropyrrolo[3,2-c]azepines have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. mdpi.comresearchgate.net Furthermore, the this compound scaffold has been incorporated into molecules designed to treat neurological disorders and has shown potential as an anticancer and antimicrobial agent. mdpi.com

Overview of Related Biologically Active Fused Heterocyclic Systems

The significance of the this compound scaffold is further highlighted when viewed in the context of other biologically active fused heterocyclic systems. Nitrogen heterocycles are common motifs in a vast array of natural products and pharmaceutical agents. mdpi.comresearchgate.net Many of these compounds feature fused ring systems that are structurally related to the pyrrolidine-azepine core.

Pyrrolizidine and Indolizidine Alkaloids: These alkaloids contain a bicyclic core with two fused rings sharing a nitrogen atom. Pyrrolizidines, with a [3.3.0] bicyclic system, and indolizidines, with a [4.3.0] system, are found in numerous natural products and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com

Azepinoindolones: This class of compounds features an azepine ring fused to an indole (B1671886) nucleus. researchgate.net They have attracted considerable attention from medicinal chemists due to their synthetic accessibility and diverse pharmacological profiles, which include potential applications in cancer drug discovery. researchgate.net

Pyrrolo[3,2-c]quinolines: First discovered in the martinella alkaloids, this scaffold has since been identified in other natural products. researchgate.net These compounds can interact with various biological targets, suggesting their potential for diverse therapeutic uses. researchgate.netresearchgate.net

Pyrazolopyridines, Pyrazolopyrimidines, and Pyrazolotriazines: These are examples of fused pyrazole (B372694) derivatives that are synthesized from 5-aminopyrazole precursors. nih.gov Many of these compounds exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.gov

The study of these related fused heterocyclic systems provides valuable insights into the structure-activity relationships of nitrogen-containing scaffolds and underscores the potential of the this compound core as a template for the design of new bioactive molecules.

Table 1: Biologically Active Fused Heterocyclic Systems

Fused Heterocyclic System Core Structure Example Biological Activities
This compound Pyrrolidine fused to Azepine Antiviral (HCV NS5B polymerase inhibitor), potential for neurological disorders, anticancer, antimicrobial. mdpi.comresearchgate.net
Pyrrolizidines Two fused five-membered rings with a shared nitrogen Anti-inflammatory, antimicrobial, anticancer. mdpi.com
Indolizidines Five-membered ring fused to a six-membered ring with a shared nitrogen Neurotransmitter modulators, enzyme inhibitors. mdpi.com
Azepinoindolones Azepine fused to Indole Potential anticancer. researchgate.net
Pyrrolo[3,2-c]quinolines Pyrrole fused to Quinoline Diverse therapeutic potential. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Pyrrolizidine
Indolizidine
Azepinoindolone
Pyrrolo[3,2-c]quinoline
Pyrazolopyridine
Pyrazolopyrimidine
Pyrazolotriazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13160643 Decahydropyrrolo[3,2-c]azepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydropyrrolo[3,2-c]azepine

InChI

InChI=1S/C8H16N2/c1-2-8-7(3-5-10-8)6-9-4-1/h7-10H,1-6H2

InChI Key

LPAKUXRRKUCBNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2)CNC1

Origin of Product

United States

Advanced Synthetic Methodologies for Decahydropyrrolo 3,2 C Azepine and Analogues

Cycloaddition Reactions in Decahydropyrrolo[3,2-c]azepine Synthesis

Cycloaddition reactions are powerful tools for building cyclic and polycyclic frameworks with high efficiency and stereocontrol. wiley.com For the synthesis of the this compound system, [3+2] cycloadditions are particularly crucial for the construction of the pyrrolidine (B122466) ring. mdpi.comacs.org

Glycine-Based [3+2] Cycloadditions for Pyrrolidine Ring Formation

The 1,3-dipolar [3+2] cycloaddition is a cornerstone for pyrrolidine synthesis. mdpi.com Glycine (B1666218) and its ester derivatives serve as versatile and readily available precursors for generating non-stabilized azomethine ylides, the key 1,3-dipole in this transformation. mdpi.comnih.gov The process typically involves the thermal decarboxylation of an oxazolidinone, formed in situ from glycine and an aldehyde, to produce the azomethine ylide, which is then trapped by a dipolarophile (e.g., an alkene) to form the pyrrolidine ring. mdpi.com

This methodology has been successfully applied to the synthesis of complex tetracyclic scaffolds that include an azepino-indole moiety fused to a pyrrolidine ring. nih.gov In a catalyst-free approach, the reaction between various indole-2-carbaldehydes, a tethered alkene, and an amino acid such as glycine or N-benzyl glycine, yields these complex pyrrolidine-fused cyclohepta-, azepino-, or oxepinoindoles with moderate to excellent yields and high diastereoselectivity. nih.gov The reaction's tolerance for different amino acids highlights its versatility in creating diverse pseudo-natural product scaffolds. nih.gov

Table 1: Glycine-Based [3+2] Cycloaddition for Pyrrolidine-Fused Scaffolds nih.gov
Amino AcidIndole (B1671886) SubstrateProductYield
GlycineN-Allyl-5-bromo-1H-indole-2-carbaldehydeTetracyclic Pyrrolidine-fused Azepinoindole46%
N-Benzyl glycineN-Allyl-5-bromo-1H-indole-2-carbaldehydeN-Benzyl Tetracyclic Pyrrolidine-fused Azepinoindole70%

Intramolecular Cycloaddition Strategies

Intramolecular [3+2] cycloadditions offer a powerful strategy for constructing fused bicyclic systems with high stereocontrol. mdpi.comacs.org In this approach, the 1,3-dipole and the dipolarophile are tethered within the same molecule, facilitating a cascade process that rapidly builds molecular complexity. acs.org This strategy has been employed to synthesize pentacyclic this compound derivatives that have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. mdpi.comresearchgate.net

The synthesis of these complex molecules involves generating an azomethine ylide from glycine or a substituted glycine, which then reacts with a tethered alkene dipolarophile within the same molecule. mdpi.com For example, the intramolecular cycloaddition of an aldehyde intermediate with glycine can form a cis-pentacyclic system. mdpi.com A similar strategy, using a different tether, can lead to the corresponding trans-pentacyclic framework. mdpi.com This highlights the ability of intramolecular cycloadditions to selectively generate specific stereoisomers based on substrate design. mdpi.comacs.org

Table 2: Intramolecular [3+2] Cycloaddition for Fused Systems mdpi.com
Precursor TypeKey ReactionResulting StereochemistryScaffold
N-allyl derivativeIntramolecular [3+2] cycloaddition with glycinecis-fusedPentacyclic this compound analogue
N-propargyl derivativeIntramolecular [3+2] cycloaddition followed by hydrogenationtrans-fusedPentacyclic this compound analogue

Double Cycloadditions for Polycyclic Frameworks

To construct even more complex polycyclic frameworks, double cycloaddition reactions have been developed. mdpi.com These reactions involve the formation of multiple rings in a single, highly efficient process. A notable example is the pseudo five-component reaction (designated as A + 2B + 2C) involving glycine, an aldehyde, and a dipolarophile like maleimide. mdpi.com

In this process, two semi-stabilized azomethine ylides are generated sequentially from the decarboxylation of the amino acid and subsequent α-C-H functionalization of the newly formed pyrrolidine ring. mdpi.com The first cycloaddition forms a pyrrolidine adduct, which then serves as the substrate for the second cycloaddition with a new set of reagents. mdpi.com This method allows for the synthesis of complex tetracyclic pyrrolizidines in high yields and with excellent diastereomeric ratios, demonstrating a powerful approach to building intricate molecular architectures from simple starting materials. mdpi.com

Consecutive [2+3] Cycloadditions

A related strategy for assembling complex polycyclic systems is through consecutive [2+3] cycloadditions. This method has been used to synthesize a decahydropyrrolo[2,1,5-cd]indolizine derivative, establishing a framework with eleven chiral carbons in just three steps with high stereoselectivity. nih.gov

The process begins with the reaction of an azomethine ylide, formed from glycine methyl ester and cinnamaldehyde (B126680), with N-phenylmaleimide to create a pyrrolidine derivative. nih.gov This initial adduct is then treated again with cinnamaldehyde and N-phenylmaleimide, which initiates a second [2+3] cycloaddition, affording a pyrrolizine derivative. nih.gov A final iodocyclization step completes the construction of the complex polycyclic system. nih.gov This stepwise, yet highly controlled, sequence demonstrates how consecutive cycloadditions can be orchestrated to build sophisticated molecular scaffolds. nih.gov

Rearrangement Reactions for Azepine Ring Construction

While cycloadditions are key for forming the pyrrolidine ring, rearrangement reactions provide a powerful avenue for constructing the fused seven-membered azepine ring.

Aza-Cope–Mannich Rearrangements for Stereoselective Fused Systems

The aza-Cope–Mannich reaction is a tandem sequence that combines a nih.govnih.gov-sigmatropic rearrangement with a subsequent Mannich cyclization. rsc.orgtcichemicals.com This cascade process is highly effective for the stereoselective synthesis of fused nitrogen-containing heterocycles, including the decahydropyrrolo[2,3-c]azepine and decahydropyrrolo[2,3-d]azepine ring systems, which are close analogues of the [3,2-c] scaffold. rsc.org The principles of this reaction are directly applicable to the construction of the azepine portion of the target molecule.

The reaction is a type of cationic 2-aza-Cope rearrangement, which proceeds at significantly lower temperatures than its all-carbon counterpart due to the presence of a charged nitrogen atom that lowers the activation barrier. wikipedia.org The process typically starts with a precursor like an amino alcohol, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form an enol or iminium ion intermediate. rsc.orgwikipedia.org This intermediate is then perfectly positioned to undergo an intramolecular Mannich cyclization, which forms the new ring and establishes the fused bicyclic structure. tcichemicals.comwikipedia.org The stereoselectivity of the process is high, as it is often dictated by the chair-like transition state of the rearrangement, allowing for the creation of either cis- or trans-fused systems with high fidelity. rsc.org This method has been shown to be efficient, with target scaffolds achieved in 6–7 steps from commercially available starting materials. rsc.org

Beckmann Rearrangement in Azepane Ring Formation

The Beckmann rearrangement is a classic and powerful reaction in organic synthesis that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for the formation of lactams, which are cyclic amides, from cyclic ketoximes. wikipedia.org The azepane ring, a seven-membered nitrogen-containing heterocycle, can be efficiently constructed using this method, which serves as a key step in the synthesis of the broader this compound framework.

The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group. organic-chemistry.orgmasterorganicchemistry.com The subsequent rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This stereospecific migration leads to the formation of a nitrilium ion intermediate, which is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.com

A variety of reagents and conditions have been developed to promote the Beckmann rearrangement under milder conditions, avoiding the use of strong acids like sulfuric acid or polyphosphoric acid. wikipedia.orgnih.gov These include the use of cyanuric chloride with zinc chloride, which can catalyze the rearrangement of ketoximes to lactams. wikipedia.org For instance, ketoximes of indophenazino fused carbazoles and azacarbazoles have been successfully rearranged to the corresponding indophenazino fused pyrrolo[3,2-c]azepine derivatives using 2,4,6-trichloro mdpi.comwikipedia.orgmasterorganicchemistry.comtriazine in N,N-dimethylformamide at room temperature. derpharmachemica.comresearchgate.net

Table 1: Selected Catalysts and Conditions for Beckmann Rearrangement

Catalyst/ReagentConditionsSubstrate TypeProductReference
Acid (e.g., H₂SO₄)High TemperatureCyclic KetoximeLactam wikipedia.orgnih.gov
Cyanuric Chloride/ZnCl₂Refluxing AcetonitrileKetoneLactam wikipedia.orgnih.gov
2,4,6-trichloro mdpi.comwikipedia.orgmasterorganicchemistry.comtriazineDMF, Room TemperatureIndophenazino fused ketoximeIndophenazino fused pyrrolo[3,2-c]azepine derpharmachemica.comresearchgate.net
Hydroxylamine-O-sulfonic acid/Zn(II)Water, Open AtmosphereKetoneSecondary Amide organic-chemistry.org

mdpi.commdpi.com-Sigmatropic Rearrangements

mdpi.commdpi.com-Sigmatropic rearrangements represent a powerful and stereoselective method for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These pericyclic reactions proceed through a highly ordered, cyclic transition state, allowing for the efficient construction of complex molecular architectures. nih.govwikipedia.org The Claisen and Cope rearrangements are the most well-known examples of this reaction class. wikipedia.org

In the context of synthesizing pyrrolo-azepine systems, the aza-Cope rearrangement has proven particularly useful. For example, the aza-Cope–Mannich reaction has been employed to construct cis- and trans-fused decahydropyrrolo[2,3-c]azepines. rsc.org This method involves the mdpi.commdpi.com-sigmatropic rearrangement of 3-amino-4-vinylpiperidin-4-ol derivatives, which proceeds with high yield and diastereoselectivity. rsc.org The stereochemical outcome of this annulation process can be rationalized by considering the low-energy conformations of the starting amino alcohol. rsc.org

The Claisen rearrangement, another key mdpi.commdpi.com-sigmatropic reaction, involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While direct application to this compound is less commonly reported, variations like the aza-Claisen rearrangement are highly relevant for synthesizing nitrogen-containing heterocycles. mdpi.com These reactions can be catalyzed by various metals, including copper, which facilitates the rearrangement under milder conditions. mdpi.com

Table 2: Examples of mdpi.commdpi.com-Sigmatropic Rearrangements in Heterocycle Synthesis

Rearrangement TypeKey ReactantsProduct ScaffoldsReference
Aza-Cope–Mannich3-Amino-4-vinylpiperidin-4-ol derivativesDecahydropyrrolo[2,3-c]azepines rsc.org
Claisen RearrangementAllyl vinyl ethersγ,δ-Unsaturated carbonyls wikipedia.orgorganic-chemistry.org
Aza-Claisen RearrangementPropargylic acetates and anilines2,3-Disubstituted indoles mdpi.com

Annulation and Cyclization Approaches

One-Pot Annulation Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.com In the synthesis of complex heterocyclic systems like this compound, one-pot annulation strategies are highly valuable.

A notable example involves the integration of glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition with other annulation reactions. mdpi.comresearchgate.net This approach allows for the synthesis of pyrrolidine-containing polycycles with high efficiency. mdpi.com For instance, a one-pot protocol for the synthesis of pyrrolo[1,2-b]oxazines has been developed, where a [3+3]-annulation is followed by a base-promoted ring contraction. mdpi.com Similarly, an indium-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes has been used for the direct synthesis of fused quinoxalines, forming three new bonds in a single operation. metu.edu.tr Rhodium-catalyzed tandem processes have also been developed for the one-pot synthesis of pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles and alkenes. rsc.org

Metal-Catalyzed Cyclizations (e.g., Cu/Pd catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high selectivity and efficiency. researchgate.net Copper and palladium are particularly versatile catalysts for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov

Copper-catalyzed reactions are diverse, capable of proceeding through both one- and two-electron mechanisms. nih.gov They are well-suited for synthesizing pyrroles from 3,6-dihydro-1,2-oxazines and for catalyzing aza-Claisen rearrangements. mdpi.comrsc.org For example, a heterogeneous copper on carbon (Cu/C) catalyst has been used for the neat synthesis of highly functionalized pyrroles. rsc.org

Palladium-catalyzed reactions are also widely used for the synthesis of N-heterocycles. researchgate.net Palladium catalysts can facilitate the α-arylation of esters and amides and are used in the synthesis of N-aryl pyrrolidines from γ-(N-arylamino) alkenes. researchgate.netnih.gov Furthermore, palladium/copper-catalyzed heterocyclization has been employed to synthesize benzo[c] mdpi.commasterorganicchemistry.comrsc.orgtriazolo[1,5-a]azocines. nih.gov

Table 3: Metal-Catalyzed Cyclizations for Heterocycle Synthesis

Metal CatalystReaction TypeSubstratesProductReference
Copper (Cu/C)Pyrrole Synthesis3,6-Dihydro-1,2-oxazinesPyrroles rsc.org
Palladium/CopperHeterocyclization-Benzo[c] mdpi.commasterorganicchemistry.comrsc.orgtriazolo[1,5-a]azocines nih.gov
Palladiumα-Arylation2-Chloroacetates/amidesα-(Hetero)aryl esters/amides researchgate.net
PalladiumAlkene Insertionγ-(N-Arylamino) alkenesN-Aryl pyrrolidines nih.gov

Reductive Cyclizations

Reductive cyclization is a powerful strategy for the synthesis of cyclic compounds, often involving the formation of a carbon-carbon or carbon-heteroatom bond coupled with a reduction step. Radical cyclizations, a subset of these reactions, are particularly effective for constructing carbo- and heterocycles. rsc.org

These reactions are often initiated by radical initiators like AIBN in the presence of a reducing agent such as tributyltin hydride. stackexchange.com Manganese(III) acetate (B1210297) is another reagent that can mediate oxidative radical cyclizations, offering a single-step route to complex cyclic structures with high regio- and stereoselectivity. semanticscholar.org This method has been successfully applied to the synthesis of various natural products. semanticscholar.org While direct examples for this compound are not prevalent in the provided context, the principles of radical cyclization are broadly applicable to the synthesis of fused heterocyclic systems. For example, an 8-endo-trig thiophenol-mediated radical cyclization has been developed for the synthesis of pyrimidoazocine derivatives. nih.gov

6-exo-trig Cyclization

The stereochemical outcome of radical cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. The 6-exo-trig cyclization is a favored pathway for the formation of six-membered rings. stackexchange.com

In the context of pyrrolo-azepine synthesis, a 6-exo-trig cyclization has been utilized as a key step in the synthesis of decahydropyrrolo[2,1,5-cd]indolizine derivatives. nih.gov This synthesis involves the addition of ICl to a pyrrolizine derivative bearing styrenyl groups, which induces the 6-exo-trig cyclization of these groups to form a cycl[3.2.2]azine derivative. nih.gov This reaction proceeds with high stereoselectivity, establishing multiple chiral centers in a single step. nih.gov The preference for 6-exo over 7-endo cyclization can be influenced by the substrate's structure, such as the presence of a carbonyl group that introduces torsional strain favoring the smaller ring formation. stackexchange.com

Stereocontrolled Synthesis and Diastereoselective Pathways

The three-dimensional arrangement of atoms in the this compound scaffold is critical for its biological function. Consequently, the development of synthetic methods that allow for precise control over the stereochemistry at the ring fusion is of paramount importance. This includes the selective formation of cis- or trans-fused systems and the synthesis of specific enantiomers.

The relative orientation of the pyrrolidine and azepine rings in the this compound system can be controlled through various synthetic strategies, most notably by the careful selection of reaction conditions during hydrogenation steps. nih.govacs.org The stereochemical outcome of the ring fusion is often dictated by the catalyst, solvent, and pressure used in the reduction of an aromatic precursor. acs.org

For instance, the hydrogenation of aromatic precursors under milder conditions tends to favor the formation of cis-fused azepanes. acs.org The use of platinum(IV) oxide (PtO₂) as a catalyst with moderate hydrogen pressure (10 bar) in isopropanol (B130326) containing acetic acid has been shown to yield cis-fused pyrrolidinocyclohexanol intermediates. acs.org Similarly, hydrogenations conducted with minimal or no acid are also reported to result in cis-fused products. acs.org

Conversely, harsher hydrogenation conditions typically lead to the thermodynamically more stable trans-fused isomers. nih.gov The use of palladium on carbon (Pd/C) at elevated temperatures and pressures (e.g., 100 °C, 25 bar H₂) in acetic acid has been successfully employed to produce trans-fused lactams, which are precursors to the final trans-fused diamine. nih.govacs.org The choice of acetic acid as the solvent in these more forcing conditions appears to be a key factor in directing the stereochemistry towards the trans configuration. acs.org

Another powerful method for achieving stereoselectivity is the aza-Cope–Mannich reaction. rsc.org This researchgate.netresearchgate.net-sigmatropic rearrangement has been effectively used to construct both cis- and trans-fused pyrrolidine-containing bicyclic azepines with high diastereoselectivity. rsc.org The stereochemical outcome of this annulation process can be rationalized by analyzing the low-energy conformations of the starting trans-amino alcohol derivatives. rsc.org This strategy demonstrates the potential of rearrangement reactions to create specific 5,7-bicyclic ring systems efficiently. rsc.org

Table 1: Influence of Hydrogenation Conditions on Ring Fusion Stereochemistry

Desired Isomer Catalyst Pressure Solvent Temperature Precursor Type Reference
cis-fused PtO₂ 10 bar iPrOH / AcOH 50 °C Pyrrole acs.org
cis-fused Rh/C 10 bar iPrOH 70 °C Pyridine nih.gov

Beyond controlling the relative stereochemistry of the ring fusion, achieving enantiopure forms of this compound and its analogues is crucial. This is accomplished through two primary approaches: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric catalysis offers an elegant route to enantioenriched azepine derivatives. For example, iridium-catalyzed intramolecular asymmetric reductive amination (ARA) has been developed for the synthesis of enantioenriched dibenz[c,e]azepines. rsc.org Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides access to 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities (up to >20:1 d.r. and 99% ee). unizar.es This method utilizes a chiral biphosphine ligand, (R,R)-Ph-BPE, to induce asymmetry. unizar.es Gold-catalyzed asymmetric cascade reactions have also been employed to synthesize azepine-fused cyclobutanes with high enantiomeric excess. pku.edu.cn These catalytic systems demonstrate the power of transition metals paired with chiral ligands to construct complex, optically active heterocyclic frameworks.

When asymmetric synthesis is not feasible or desired, classical resolution remains a viable strategy. Resolution of enantiomers can be achieved by using chiral-phase high-performance liquid chromatography (HPLC). acs.org For instance, the enantiomers of a bicyclic azepane were successfully separated by chiral-phase HPLC after protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group. acs.org Supercritical fluid chromatography (SFC) is another effective technique for chiral separations, offering advantages such as high efficiency and shorter analysis times compared to conventional HPLC. lcms.cz

Molecular modelling can also play a role in understanding the enantioselective discrimination of target receptors with different enantiomers, providing a rationale for the observed biological activity differences. rsc.org

Substrate Scope and Synthetic Efficiency in this compound Synthesis

The utility of a synthetic method is largely defined by its efficiency and its tolerance for a wide range of starting materials (substrate scope). An ideal synthesis involves few steps, produces minimal byproducts, and has a high atom economy. mdpi.com

A notable example of an efficient approach is the glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition. mdpi.com This method provides a powerful pathway to pyrrolidine-containing polycycles and is characterized by its high synthetic efficiency and atom economy. mdpi.com Multicomponent reactions, such as the double [3+2] cycloaddition of azomethine ylides, further enhance efficiency by stereoselectively generating multiple bonds and chiral centers in a single pot. rsc.org

The substrate scope of modern synthetic methods for azepine derivatives is often broad. For instance, the copper-catalyzed asymmetric cyclization for dibenzo[b,d]azepines tolerates a variety of substituents on the aromatic rings of the starting materials. unizar.es The reaction proceeds effectively with substrates bearing both electron-donating groups (e.g., Me, OMe) and electron-withdrawing groups (e.g., F), consistently affording products in good yields and with high enantioselectivities. unizar.es Heteroaromatic substrates are also well-tolerated in many of these advanced catalytic systems. unizar.es The ability to accommodate diverse functional groups is critical for generating chemical libraries for drug discovery.

Table 2: Substrate Scope for Copper-Catalyzed Asymmetric Synthesis of Dibenzo[b,d]azepine Analogs

Substituent on Aldimine Aryl Ring Substituent on Biaryl Ring Yield (%) Enantiomeric Excess (ee %) Reference
H H 99 99 unizar.es
4-Me H 97 99 unizar.es
4-OMe H 98 99 unizar.es
4-F H 95 99 unizar.es
2-Me H 96 99 unizar.es
H 4-Me 88 98 unizar.es
H 4-OMe 75 94 unizar.es

Spectroscopic and Stereochemical Characterization in Decahydropyrrolo 3,2 C Azepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution of organic molecules in solution. For decahydropyrrolo[3,2-c]azepine, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the fused ring system.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. Protons attached to carbons adjacent to the nitrogen atoms are typically deshielded and appear at a lower field (higher ppm value). The complex splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and are interpreted to establish proton connectivity. For instance, the methylene (B1212753) protons within the azepine and pyrrolidine (B122466) rings would present as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the this compound structure gives rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the adjacent nitrogen atoms.

To assemble the complete structure, two-dimensional (2D) NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton network through the fused rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the fusion of the pyrrolidine and azepine rings.

Dynamic NMR spectroscopy can also be employed to study conformational changes in the flexible seven-membered azepine ring. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrrolidine CH₂2.5 - 3.545 - 60
Azepine CH₂1.5 - 3.025 - 50
Ring Junction CH2.8 - 4.055 - 70
N-H1.0 - 4.0 (broad)-

Note: The exact chemical shifts can vary significantly based on the solvent used and the presence of any substituents.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, which has multiple stereocenters, this technique is invaluable for establishing both the relative and absolute configuration.

The process involves growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data allows for the precise placement of each atom in the crystal lattice.

This technique unambiguously determines the relative stereochemistry, showing how the different parts of the molecule are oriented with respect to each other. To determine the absolute configuration of a specific enantiomer, anomalous dispersion techniques are often used, which requires the presence of a heavier atom in the structure or the use of a chiral co-crystallizing agent. nih.gov The assignment of the absolute configuration is crucial for understanding the specific interactions of each enantiomer with other chiral molecules, such as biological receptors.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) confirms the molecular formula.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. nih.gov The fragmentation of the molecular ion gives rise to a series of smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the presence of the fused pyrrolo-azepine core. Common fragmentation pathways for such bicyclic amines involve the cleavage of C-C bonds adjacent to the nitrogen atoms.

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/z (Monoisotopic)Description
[M+H]⁺C₈H₁₅N₂⁺139.1230Protonated Molecular Ion (ESI)
M⁺C₈H₁₄N₂⁺138.1157Molecular Ion (EI)

Note: The observed ions and their relative abundances depend on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the primary method used to separate these enantiomers. nepjol.info This separation is essential for studying the properties of each individual enantiomer.

The separation is achieved by using a chiral stationary phase (CSP). The CSP is a solid support that has a chiral molecule chemically bonded to its surface. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer on the column, resulting in its separation from the other enantiomer.

Commonly used CSPs are based on polysaccharides like cellulose (B213188) or amylose. The choice of the mobile phase and the specific type of chiral column are critical for achieving good separation (resolution) between the enantiomeric peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine groups in the ring system.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the methylene groups.

N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

In Vitro Biological Activity and Molecular Mechanisms of Decahydropyrrolo 3,2 C Azepine Scaffolds

Inhibition of Viral Enzymes: Hepatitis C Virus NS5B Polymerase Modulation

The Hepatitis C Virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a key target for antiviral drug development nih.govnatap.org. Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators during RNA synthesis, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function nih.gov. Various chemical classes have been identified as NNIs, including benzimidazoles, indoles, thiophenes, and benzothiadiazines natap.org.

Despite the extensive search for novel HCV NS5B polymerase inhibitors, a review of the scientific literature did not yield studies specifically investigating the modulatory activity of the decahydropyrrolo[3,2-c]azepine scaffold on this viral enzyme.

Modulation of Neurotransmitter Transporters: Norepinephrine (B1679862), Dopamine (B1211576), and Serotonin (B10506) Transporter Inhibition

Research into related fused heterocyclic systems suggests potential interactions with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. For instance, studies on complex heterocyclic systems incorporating a pyrimido[1,2-a]azepine moiety have identified compounds with dual inhibitory effects on the serotonin transporter (SERT) and the 5-HT1A receptor mdpi.comnih.gov. The inhibition of SERT is a primary mechanism for many antidepressant drugs mdpi.com.

However, specific investigations into the direct inhibitory activity of this compound derivatives on the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) have not been detailed in the available literature. The focus on similar scaffolds has been more on receptor antagonism rather than transporter inhibition nih.govresearchgate.net.

Activity on Receptor Systems: Sigma-1 Receptor Engagement

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and considered a therapeutic target for neurological disorders and other conditions mdpi.comnih.gov. While various ligands for the Sigma-1 receptor have been developed, specific studies detailing the engagement of the this compound scaffold with this receptor are limited.

However, research on structurally related scaffolds has shown promise. A recent study focused on tetrahydropyrrolo[3,4-c]pyrazole-based compounds as ligands for the Sigma-1 receptor. In this series, compound 19 (AD417) , which features a benzyl (B1604629) group and an amide substituent, demonstrated a notable binding affinity for the Sigma-1 receptor with a Ki value of 75 nM and a 6-fold selectivity over the Sigma-2 receptor researchgate.net. The study highlighted that modifications to the pyrrolidine (B122466) nitrogen were key to enhancing this interaction, likely through engagement with the Glu172 residue in the receptor's binding site researchgate.net. This suggests that pyrrolo-fused heterocyclic systems can be effectively tailored to target the Sigma-1 receptor.

Effects on Cellular Signaling Pathways (for related pyrrolidine compounds): Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)/Akt/AMP-Activated Protein Kinase (AMPK) Phosphorylation

The Akt/AMPK/mTOR signaling pathway is a central regulator of cellular growth, proliferation, and metabolism. Akt (Protein Kinase B) is a serine/threonine kinase that promotes cell survival and growth, in part by activating mTORC1. Conversely, AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated under low energy conditions, inhibits anabolic processes like protein synthesis by suppressing mTORC1 signaling nih.govresearchgate.net. A key downstream effector of mTORC1 is the Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1). When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor eIF4E, thereby allowing protein synthesis to proceed. Inhibition of mTORC1 leads to hypophosphorylated 4E-BP1, which binds and sequesters eIF4E, halting translation nih.gov.

Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. For example, in in vitro models of Parkinson's disease, toxins were found to suppress the phosphorylation of mTOR, S6K1, and 4E-BP1, which was linked to neuronal cell death. This inhibition of mTOR signaling was attributed to the suppression of Akt and the activation of AMPK nih.gov. While this pathway is a critical area of research, specific studies detailing the effects of pyrrolidine-containing compounds, including the this compound scaffold, on the phosphorylation status of 4E-BP1, Akt, and AMPK are not extensively documented in the current scientific literature.

Investigation of Cytotoxic Activities on Specific Tumor Cell Lines (for related tetrahydropyrrolo[3,2-c]azepin-4-ones)

A series of studies has investigated the cytotoxic potential of tetrahydropyrrolo[3,2-c]azepin-4-ones, revealing their activity against various human tumor cell lines. These compounds were designed through structural modifications of a lead compound, azetopyrroloazepinone 3, to explore their structure-activity relationships (SAR) nih.govdoi.org.

In one study, two series of pyrroloazepinones, 8a-j (with an R1=CH3 substituent) and 9a-j (with an R1=4-nitrophenyl substituent), were tested on five tumor cell lines: U-251 (central nervous system), PC-3 (prostate), K-562 (leukemia), HCT-15 (colon), and MCF-7 (breast). The results showed that the 8a-j series had dramatically reduced cytotoxicity, indicating the importance of the azeto ring present in the lead compound. In contrast, the 9a-j series inhibited the proliferation of nearly all tested cancer cell lines, even without the azeto ring nih.govdoi.org.

Preliminary SAR studies highlighted the significance of halogen substituents at the para- or meta-position of the 1-phenyl moiety for cytotoxic activity. Notably, derivatives 9a (R2=H), 9e (R2=4-F), and 9g (R2=4-OMe) showed selective cytotoxicity against U-251 cells nih.govdoi.org. Compound 9j (1-(3-chlorophenyl) derivative) was found to be particularly potent, with an IC50 of 6.3 µM against PC-3 cells, making it over 10-fold more cytotoxic than the lead compound 3 doi.org. However, none of the tested pyrroloazepinones were found to inhibit the enzymatic activity of CDK1/cyclin B, CDK5/p25, or GSK-3 nih.govdoi.org.

The table below summarizes the cytotoxic activity (IC50 in µM) of selected tetrahydropyrrolo[3,2-c]azepin-4-one derivatives against the PC-3 prostate cancer cell line doi.org.

CompoundSubstituent (R2)IC50 (µM) on PC-3 Cells
Lead Compound 3-87
9b4-Cl15.2
9c4-Br14.8
9d4-I15.7
9h3-Cl12.5
9i3-Br13.6
9j3-Cl (on 1-phenyl)6.3

Biochemical Target Identification Methodologies

Identifying the specific molecular targets of biologically active compounds is a critical step in drug discovery and chemical biology. It helps to elucidate the mechanism of action, predict potential off-target effects, and enable rational optimization of lead compounds nih.gov. Chemical proteomics has emerged as a powerful strategy for target identification in an unbiased manner nih.govrjeid.com.

Use of Chemical Probes for Target Engagement

A key technique within chemical proteomics is the use of chemical probes. These are small molecules designed to selectively bind to a protein of interest, allowing for its detection, isolation, and identification rjeid.com. A typical chemical probe consists of three main components: a recognition element (the pharmacophore that binds to the target), a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments), and a linker connecting the two researchgate.net.

For target identification, an active compound like a this compound derivative would be modified to create a probe. This probe is then introduced into a complex biological system, such as a cell lysate or living cells. The probe binds to its protein target(s), which can then be isolated from the mixture using the affinity tag (e.g., biotin) and subsequently identified using techniques like mass spectrometry nih.govresearchgate.net. This approach allows for a comprehensive survey of protein interactions, providing a clearer picture of the compound's mechanism of action at a molecular level. While this is a standard and powerful methodology, specific applications of chemical probes derived from the this compound scaffold for target identification have not been reported in the reviewed literature.

Activity-Based Protein Profiling (ABPP) Techniques

Activity-Based Protein Profiling (ABPP) has become an indispensable tool in chemical proteomics for identifying the protein targets of small molecules and understanding their mechanism of action. nih.govfrontiersin.org This technique utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active sites of specific enzyme classes. researchgate.net ABPP allows for the direct assessment of the functional state of enzymes in complex biological systems, including cell lysates and living cells. frontiersin.org

For scaffolds like this compound, ABPP can be instrumental in identifying its molecular targets. The general workflow of an ABPP experiment involves the design and synthesis of a probe based on the scaffold of interest. This probe typically consists of three key components: a reactive group that forms a covalent bond with the target protein, a recognition element based on the this compound structure, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. frontiersin.org

Recent advancements in ABPP, such as the use of "clickable" chemistry, have expanded its utility. frontiersin.orgmatthewslab.org This approach allows for the introduction of a small bioorthogonal tag (like an alkyne or azide) onto the probe. After the probe has labeled its protein targets, a reporter tag can be attached via a click chemistry reaction. matthewslab.org This two-step process overcomes the steric hindrance that can be associated with bulky reporter groups, thereby improving the probe's cell permeability and target engagement. frontiersin.org

In the context of this compound, competitive ABPP would be a powerful strategy to validate target engagement. In this setup, the biological system is pre-incubated with the parent this compound compound before the addition of a broad-spectrum ABP for a particular enzyme class. A decrease in the labeling of a specific protein by the ABP would indicate that the this compound derivative is binding to and inhibiting that protein. nih.gov

Table 1: Illustrative Data from a Competitive ABPP Experiment

Protein TargetLabeling Intensity (Control)Labeling Intensity (+ this compound derivative)% Inhibition
Enzyme A100%25%75%
Enzyme B100%95%5%
Enzyme C100%15%85%

This table represents hypothetical data to illustrate the type of results obtained from a competitive ABPP experiment. The percentage of inhibition is calculated based on the reduction in labeling intensity of the activity-based probe in the presence of the test compound.

Mechanistic Enzymatic Assays (e.g., deubiquitination activity assays)

A common in vitro deubiquitination assay involves incubating the purified DUB enzyme with a fluorogenic ubiquitin substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group by the DUB results in a fluorescent signal that can be measured over time. The inhibitory activity of a this compound derivative can be quantified by its ability to reduce the rate of this reaction.

Table 2: Example Data from a Deubiquitination Activity Assay

CompoundConcentration (µM)Enzyme Activity (% of Control)IC₅₀ (µM)
This compound Derivative X0.185%1.5
152%
1018%
1005%

This table shows representative data from an in vitro deubiquitination assay. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying potency.

Further mechanistic studies could involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses, such as Michaelis-Menten plots, in the presence of varying substrate and inhibitor concentrations.

Assessment of Target Specificity and Selectivity

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. The assessment of target specificity and selectivity for this compound scaffolds can be achieved through a combination of proteomic and biochemical approaches.

Building on the initial ABPP screening, a more comprehensive chemoproteomic profiling can be performed to assess the selectivity of a lead compound across the entire proteome. This involves using the this compound-based probe to label proteins in a cellular context, followed by enrichment and identification of the labeled proteins using mass spectrometry. rsc.org The selectivity of the compound is determined by the number of off-targets identified and the relative potency of the compound for these off-targets compared to the primary target.

For example, studies on other nitrogen-containing heterocyclic compounds, such as cyanopyrrolidine derivatives, have successfully used this approach to generate quantitative profiles of on- and off-targets. rsc.org Such studies are vital for understanding the polypharmacology of a compound and for guiding medicinal chemistry efforts to improve selectivity.

Molecular docking and molecular dynamics simulations can also provide valuable insights into the structural basis of selectivity. mdpi.com By modeling the binding of the this compound scaffold to the active site of its primary target and comparing it to the binding pockets of potential off-targets, researchers can predict and rationalize the observed selectivity. mdpi.com

Structure Activity Relationship Sar Studies of Decahydropyrrolo 3,2 C Azepines and Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of the decahydropyrrolo[3,2-c]azepine scaffold is highly sensitive to the nature and position of its substituents. Studies on related pyrroloazepinones have shown that specific substitutions can dramatically alter cytotoxic activity. nih.gov

For instance, in a series of tetrahydropyrrolo[3,2-c]azepin-4-ones, the substituent at the R1 position was found to be a critical determinant of cytotoxicity. Compounds with a methyl group (CH3) at this position exhibited a significant reduction in activity. In contrast, substituting the methyl with a 4-nitrophenyl group resulted in compounds that effectively inhibited the proliferation of multiple cancer cell lines. nih.gov

Further investigation into the 1-phenyl moiety of these compounds highlighted the importance of halogen substituents. The presence of halogens at the para- or meta-positions of this phenyl ring was identified as a key factor for enhancing cytotoxic effects. nih.gov This indicates that both electronic and steric properties of substituents play a crucial role in the biological activity of this class of compounds.

Similarly, in a related bicyclic azepane scaffold, N-benzylation was found to be essential for activity against monoamine transporters. While the unsubstituted diamines were inactive, their N-benzylated counterparts showed potent inhibition. acs.org The activity was further tunable by halogenation of the benzyl (B1604629) group, underscoring the significant impact of substituent effects on the pharmacological profile. nih.gov

Table 1: Influence of R1 Substituent on Cytotoxicity of Tetrahydropyrrolo[3,2-c]azepin-4-ones

This table summarizes the findings from a study on pyrroloazepinones, illustrating how different substituents at the R1 position affect their cytotoxic activity against cancer cell lines.

R1 Substituent General Cytotoxicity Key Finding
-CH3 Dramatically reduced cytotoxicity The loss of the azeto moiety from the lead compound and the presence of a methyl group resulted in low activity. nih.gov
-4-nitrophenyl Inhibited proliferation of most cancer cell lines tested This substitution conferred potent cytotoxic activity, even in the absence of the azeto ring. nih.gov
Halogens on 1-phenyl moiety Important for activity Halogen atoms at the para- or meta-position of the 1-phenyl group were found to be important for cytotoxicity. nih.gov

Stereochemical Influence on Pharmacological Activity: cis/trans Isomerism and Enantioselectivity

The three-dimensional arrangement of atoms in this compound derivatives is a fundamental factor governing their interaction with biological targets. Stereoisomers, which share the same chemical formula and connectivity but differ in the spatial orientation of their atoms, can exhibit vastly different pharmacological profiles. wikipedia.org This is particularly evident in the context of cis/trans isomerism related to the ring fusion and enantioselectivity.

In cyclic compounds, the restricted rotation around the ring bonds means that substituents can be on the same side (cis) or opposite sides (trans) of the ring plane, leading to distinct diastereomers. lardbucket.org For the this compound scaffold, the stereochemistry of the ring fusion significantly impacts biological activity. Studies on analogous N-benzylated bicyclic azepanes revealed a clear preference for the cis-fused isomers over the trans-fused compounds in inhibiting monoamine transporters. acs.org Research on other bicyclic systems has also shown that a specific trans disposition of the bicyclic core is essential for binding potency and selectivity at certain receptors. nih.gov

Enantioselectivity, where one enantiomer of a chiral drug is more active than the other, is another critical aspect. A study on an N-benzylated cis-fused (5,7)-diamine, a close analog of the this compound core, demonstrated this principle clearly. After resolving the racemic mixture, the individual enantiomers were tested for their ability to inhibit monoamine transporters. The (R,R)-1a enantiomer was identified as a potent inhibitor of the norepinephrine (B1679862) transporter (NET), while its (S,S)-1a counterpart was approximately 26 times less active. acs.orgnih.gov This highlights that a specific stereochemical configuration is necessary for optimal interaction with the biological target. nih.gov

Table 2: Enantioselectivity of a Bicyclic Azepane Analog in Monoamine Transporter Inhibition

This table shows the IC50 values for the (R,R) and (S,S) enantiomers of an N-benzylated bicyclic azepane, demonstrating the significant impact of enantioselectivity on inhibitory potency against the Norepinephrine Transporter (NET).

Enantiomer Target IC50 Value Potency
(R,R)-1a NET 60 ± 7 nM Potent inhibitor acs.orgnih.gov
(S,S)-1a NET 1.6 ± 0.1 µM ~26-fold less active than (R,R)-1a acs.orgnih.gov
(R,R)-1a DAT 230 ± 12 nM Significant activity nih.gov
(R,R)-1a SERT 250 ± 32 nM Significant activity nih.gov

Impact of Ring Fusion and Scaffold Modifications on Molecular Recognition and Biological Efficacy

Modifications to the core scaffold of this compound, including changes to the ring fusion and the nature of the fused heterocyclic rings, have a profound effect on molecular recognition and biological efficacy. The inherent rigidity and defined three-dimensional shape of the fused pyrrolidine-azepine system are key to its ability to bind with high affinity and specificity to biological targets. mdpi.com

The type of ring fused to the azepine core is a critical determinant of activity and selectivity. For example, in a study of tricyclic azepine derivatives designed as EGFR tyrosine kinase inhibitors, replacing an oxazepine ring with a thiazepine ring generally resulted in less potent compounds. In contrast, diazepine-containing analogues exhibited different structure-activity relationships and, unlike the oxazepines, showed significant inhibitory activity against KDR tyrosine kinase. This demonstrates that the specific heteroatoms within the fused ring system directly influence target selectivity.

The integrity of the bicyclic system itself is also crucial. In studies of cytotoxic tetrahydropyrrolo[3,2-c]azepin-4-ones, the removal of a fused azeto ring from a lead compound led to a dramatic loss of cytotoxicity in the resulting methyl-substituted pyrroloazepinones. nih.gov This suggests that the complete, rigid ring system is essential for maintaining the conformation required for biological activity. Furthermore, the way the rings are fused (e.g., cis vs. trans) has a significant impact, with cis-fused azepanes showing stronger in vitro activity against monoamine transporters than their trans-fused counterparts. acs.org The incorporation of the pyrrolidine (B122466) ring into such polycyclic frameworks introduces conformational constraints that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. mdpi.com

Systematic In Vitro SAR Determination using Cell-Based Bioassays

Systematic in vitro structure-activity relationship studies are indispensable for optimizing the this compound scaffold for specific therapeutic targets. Cell-based bioassays provide a crucial platform for evaluating the biological activity of newly synthesized derivatives in a physiologically relevant environment. frontiersin.orgcriver.com

These assays are used to quantify the effects of specific structural modifications on a compound's potency and selectivity. For example, to assess the potential of N-benzylated bicyclic azepanes as neuropsychiatric drugs, researchers used cell-based assays to measure the inhibition of monoamine transporters (NET, DAT, and SERT). nih.gov Cellular assays using PC-12 cells confirmed the stereoselective uptake inhibition of norepinephrine and dopamine (B1211576) by the active enantiomer, (R,R)-1a. acs.org

In the field of oncology, the cytotoxicity of tetrahydropyrrolo[3,2-c]azepin-4-one derivatives was systematically evaluated against a panel of five human tumor cell lines. nih.gov These screening assays revealed that compounds with a 4-nitrophenyl substituent were potent inhibitors of cancer cell proliferation. Notably, some derivatives showed selective cytotoxicity against specific cell lines; for instance, compounds 9a, 9e, and 9g were selectively cytotoxic to U-251 glioblastoma cells. nih.gov In another example, cell-based assays were used to measure the inhibition of EGFR autophosphorylation in DiFi cells by novel tricyclic azepine derivatives, with IC50 values in the micromolar to submicromolar range. These systematic evaluations are essential for identifying lead compounds and guiding further medicinal chemistry efforts.

Table 3: Selective Cytotoxicity of Tetrahydropyrrolo[3,2-c]azepin-4-one Derivatives

This table highlights the selective activity of specific derivatives against the U-251 human glioblastoma cell line, as determined by in vitro cell-based bioassays.

Compound R2 Substituent Activity Profile
9a -H Selectively cytotoxic to U-251 cells nih.gov
9e -4-F Selectively cytotoxic to U-251 cells nih.gov
9g -4-OMe Selectively cytotoxic to U-251 cells nih.gov

Computational and Theoretical Investigations of Decahydropyrrolo 3,2 C Azepine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial for understanding how a drug candidate like a decahydropyrrolo[3,2-c]azepine analogue might interact with its biological target on a molecular level.

Molecular docking simulations estimate the binding affinity, often expressed as a docking score in kcal/mol, which quantifies the stability of the ligand-receptor complex. A lower, more negative score generally indicates a more stable and potentially more potent interaction. nih.gov For example, in studies of other heterocyclic compounds, docking scores ranging from -8.5 to -11.5 kcal/mol have been identified as indicative of strong binding affinity, superior to that of standard reference drugs in some cases. nih.gov

The simulation also reveals the specific interaction modes. These can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target, contributing significantly to binding energy.

Pi-Stacking Interactions: Aromatic rings on the ligand can interact with aromatic residues in the protein's active site. nih.gov

For an analogue of this compound, docking could predict how its three-dimensional structure fits into a target's binding pocket and which functional groups are key for anchoring. An illustrative table of predicted binding affinities for hypothetical analogues is shown below.

Table 1: Illustrative Docking Scores for Hypothetical this compound Analogues This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Compound ID Analogue Substitution Target Protein Predicted Binding Affinity (kcal/mol)
DPA-001 Unsubstituted Generic Kinase A -7.8
DPA-002 4-Fluorobenzyl on N1 Generic Kinase A -8.5
DPA-003 2-Hydroxyethyl on N5 Generic Kinase A -8.1
DPA-004 4-Fluorobenzyl on N1 Protease B -9.2

A key output of molecular docking is the identification of specific amino acid residues within the protein's active site that form critical interactions with the ligand. researchgate.net By visualizing the docked complex, researchers can pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other interactions. For instance, a docking study might reveal that the nitrogen atom in the pyrrolidine (B122466) ring of a this compound analogue acts as a hydrogen bond acceptor with a specific serine or tyrosine residue in the target protein, suggesting this interaction is vital for its biological activity. Understanding these critical residues is essential for rational drug design, allowing for modifications to the ligand to enhance these interactions and improve potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility and stability of both the ligand and the ligand-protein complex. researchgate.netnih.gov

For a flexible molecule like this compound, which contains a seven-membered ring, MD simulations are essential to explore its accessible conformations in a solvent environment, such as water. sdu.edu.cnnih.gov The simulation can reveal how the bicyclic scaffold flexes and which conformations are most stable. When simulating a ligand-protein complex, MD can verify the stability of the binding pose predicted by docking. researchgate.netresearchgate.net Key parameters like the root-mean-square deviation (RMSD) are monitored; a stable RMSD over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand remains securely bound in the active site. nih.gov This validation is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. sdu.edu.cn

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These methods are used to characterize molecular properties that are not accessible through classical mechanics methods like docking and MD. researchgate.netnih.gov

DFT is a powerful tool for optimizing the geometry of a molecule to find its most stable three-dimensional structure. researchgate.netnih.gov It provides precise calculations of bond lengths, bond angles, and dihedral angles. For a novel scaffold like this compound, DFT can establish its ideal geometry. These optimized structures can then be used as the starting point for more accurate molecular docking and MD simulations. The results from DFT calculations are often compared with experimental data from X-ray crystallography to validate the computational model.

Table 2: Illustrative DFT-Calculated Structural Parameters for this compound This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Parameter Atoms Involved Calculated Value
Bond Length C2-N1 1.47 Å
Bond Length N1-C7a 1.46 Å
Bond Length C4-N5 1.48 Å
Bond Angle C2-N1-C7a 112.5°
Bond Angle C4-N5-C6 115.0°

MEP analysis creates a color-coded map of the electrostatic potential on the surface of a molecule. This map reveals the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These regions are predictive of molecular reactivity; nucleophilic sites (which will be attacked by electrophiles) correspond to areas of negative potential, while electrophilic sites (which will attack nucleophiles) correspond to positive potential. For a this compound analogue, an MEP map could identify the nitrogen lone pairs as key sites for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding electronic properties and reactivity. jchemrev.comopenmedicinalchemistryjournal.com

HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity).

LUMO represents the orbital to which an electron is most likely to be accepted (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. openmedicinalchemistryjournal.comresearchgate.net This analysis helps in understanding the chemical stability and electronic transitions (like UV-Vis absorption) of this compound analogues. openmedicinalchemistryjournal.com

Emerging Research Directions and Future Perspectives in Decahydropyrrolo 3,2 C Azepine Chemistry

Development of Novel Synthetic Routes for Diverse Decahydropyrrolo[3,2-c]azepine Derivatives with Enhanced Stereocontrol

The therapeutic potential of this compound derivatives is intrinsically linked to their specific stereochemistry. Consequently, a significant focus of modern organic synthesis is the development of novel routes that provide precise control over the spatial arrangement of atoms, leading to stereochemically pure compounds.

Key strategies that have emerged include:

qu.edu.saqu.edu.sa-Sigmatropic Rearrangements: The aza-Cope–Mannich reaction has been successfully employed to construct cis- and trans-fused decahydropyrrolo[2,3-c]azepines. rsc.org This method proceeds with high diastereoselectivity, which can be rationalized by analyzing the low-energy conformations of the starting materials. rsc.org This approach allows for the creation of complex 5,7-bicyclic ring systems in 6-7 steps from commercially available precursors. rsc.org

1,3-Dipolar Cycloadditions: The reaction of cyclic nitrones with specific alkenes has proven to be an effective method for creating pyrrolo-fused azepine systems. tandfonline.com These cycloaddition reactions can proceed with high regio- and stereoselectivity, efficiently controlled by the directing groups on the reactants. tandfonline.com Glycine-based intramolecular [3+2] cycloadditions are also a notable method for synthesizing the core fused bicyclic scaffold. mdpi.comresearchgate.net

Computer-Assisted Synthesis Planning: Modern research increasingly utilizes computer-assisted synthesis planning (CASP) programs to identify viable and novel synthetic pathways. acs.org For instance, the program AiZynthfinder has been used to generate retrosynthetic routes for related fused azepanes, suggesting pathways such as the Beckmann rearrangement of cyclohexanone (B45756) oximes as a key step. acs.org This computational approach can identify cost-effective starting materials and predict successful reaction sequences, streamlining the synthetic process. acs.org

Table 1: Modern Synthetic Strategies for Pyrrolo-Azepine Scaffolds

Synthetic Strategy Key Features Stereocontrol Relevant Compounds Citations
Aza-Cope–Mannich Reaction Employs a qu.edu.saqu.edu.sa-sigmatropic rearrangement. High diastereoselectivity for cis- and trans-fused systems. Decahydropyrrolo[2,3-c]azepines rsc.org
1,3-Dipolar Cycloaddition Reaction between cyclic nitrones and alkenes. High regio- and stereoselectivity. Pyrrolo or azepine-fused cyclopenta[d]isoxazolidines tandfonline.com
Glycine-Based Cycloaddition Intramolecular [3+2] cycloaddition. Can be used to form the core bicyclic scaffold. Fused bicyclic scaffolds mdpi.comresearchgate.net
Beckmann Rearrangement Proposed by CASP for converting oximes to lactams. Dependent on subsequent reduction steps. Fused (5,7)-diamine azepanes acs.org

Advanced Mechanistic Investigations of Biological Activities at the Molecular Level

Understanding how this compound derivatives interact with biological targets is crucial for their development as therapeutic agents. Research is moving beyond simple screening to detailed investigations of their mechanism of action at the molecular level.

Notable biological activities reported for this scaffold include:

Antiviral Activity: Pentacyclic derivatives of this compound have been identified as potent and highly selective inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. mdpi.comresearchgate.netresearchgate.net

Central Nervous System (CNS) Activity: Certain substituted decahydropyrrolo[2,3-c]azepine derivatives have been investigated as agents active on the CNS. google.com.pg A related chiral bicyclic azepane emerged from a screening campaign as a potent inhibitor of monoamine transporters, showing selectivity for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). acs.org This profile suggests potential applications in treating neuropsychiatric disorders. acs.org

Enzyme Inhibition: The broader class of pyrrolidine-containing compounds, including this scaffold, has been explored for various roles, including as enzyme inhibitors. mdpi.com

These findings drive further research into the structure-activity relationships (SAR) of these compounds, aiming to pinpoint the exact molecular features responsible for potent and selective binding to their protein targets.

Table 2: Reported Biological Targets for this compound and Related Scaffolds

Compound Class Biological Target/Activity Therapeutic Area Citations
Pentacyclic decahydropyrrolo[3,2-c]azepines Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Antiviral mdpi.comresearchgate.netresearchgate.net
(cis)-7-pyridyl-decahydropyrrolo[2,3-c]azepine Central Nervous System Activity Neurology google.com.pg
Chiral Bicyclic Azepane (related scaffold) Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) Inhibition Neuropsychiatric Disorders acs.org

Integration of Computational and Experimental Approaches for Rational Design and Lead Optimization

The synergy between computational modeling and experimental synthesis is accelerating the discovery of optimized this compound derivatives. This integrated approach allows for a more rational design process, saving time and resources compared to traditional high-throughput screening alone.

The typical workflow involves:

In Silico Target Prediction: Computational tools are used to predict potential biological targets for a given scaffold. The polypharmacology browser PPB2, for example, identifies likely targets by comparing the structural similarity of a query molecule to known bioactive compounds in databases like ChEMBL. acs.org

Molecular Docking and Simulation: Once a target is identified, molecular docking simulations are used to predict the binding pose of the ligand within the protein's active site. researchgate.net These simulations calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

Electronic Structure and Interaction Analysis: Advanced computational methods like Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) analyses provide deeper insights into the molecule's charge distribution and non-covalent interactions, helping to explain its binding affinity. researchgate.net

Rational Synthesis and Experimental Validation: Guided by the computational predictions, chemists synthesize a focused set of new derivatives with modifications designed to enhance binding. researchgate.net These compounds are then tested experimentally to validate the computational model and determine their actual potency and selectivity. researchgate.net This iterative cycle of prediction, synthesis, and testing allows for the systematic optimization of lead compounds. researchgate.net

Table 3: Integrated Workflow for Rational Drug Design

Step Technique/Tool Purpose Outcome Citations
1. Target Identification Polypharmacology Browsers (e.g., PPB2) Predict biological targets based on structural similarity. A list of potential protein targets. acs.org
2. Binding Pose Prediction Molecular Docking Model the interaction of the compound with the target protein. Predicted binding mode and energy. researchgate.net
3. Interaction Analysis MEP, RDG-NCI Analyze charge distribution and non-covalent interactions. Understanding of key binding forces. researchgate.net
4. Lead Optimization Iterative Synthesis & Biological Assays Synthesize and test new derivatives based on computational insights. Compounds with improved potency and selectivity. researchgate.net

Exploration of this compound Scaffolds as Chemical Probes for Biological Systems and Pathway Elucidation

Beyond their potential as therapeutics, this compound scaffolds are being explored as chemical probes—highly selective small molecules used to study and elucidate biological pathways. researchgate.net A high-quality chemical probe can be used to rapidly and reversibly inhibit a specific protein in cells or whole organisms, allowing researchers to investigate the protein's function with temporal control. nih.gov

To qualify as a chemical probe, a compound should ideally exhibit:

High potency for its primary target (typically an affinity below 100 nM). nih.gov

High selectivity, with at least a tenfold greater affinity for the primary target over related proteins. nih.gov

The development of this compound-based chemical probes would enable researchers to:

Validate Drug Targets: Conclusively link the inhibition of a specific protein to a biological effect, confirming its relevance in a disease. nih.gov

Dissect Signaling Pathways: Unravel complex cellular processes by selectively perturbing the function of a single protein component. researchgate.net

Complement Genetic Approaches: Provide a tool that can distinguish between a protein's catalytic activity and its scaffolding functions, an advantage over genetic methods like RNAi or CRISPR. nih.gov

The creation of well-characterized probes from this scaffold, complete with inactive negative controls, would be a major contribution to the chemical biology toolbox, stimulating research into the targets they modulate. nih.gov

Table 4: Criteria and Applications for Chemical Probes

Aspect Description Importance Citations
Potency Affinity for the primary target, typically <100 nM. Ensures that the biological effect is observed at low concentrations, minimizing off-target effects. nih.gov
Selectivity At least 10-fold higher affinity for the primary target over other related proteins. Crucial for attributing an observed biological effect to the inhibition of a single, specific target. nih.gov
Application Target validation, pathway elucidation, distinguishing protein functions. Enables the study of protein function in complex biological systems with high precision and temporal control. researchgate.netnih.gov
Associated Tools Availability of a structurally related, inactive negative control. Essential for confirming that the observed effect is due to on-target activity and not non-specific compound properties. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing Decahydropyrrolo[3,2-c]azepine derivatives, and how do reaction parameters influence yield?

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis are indispensable. For instance, in pyrazolo[1,5-c]pyrimidine derivatives, ¹³C NMR peaks at 147–164 ppm confirm aromatic/heterocyclic carbons, while MS data (e.g., m/z 454 for C₂₆H₂₂N₄O₄) validate molecular ions . Elemental analysis (e.g., %C, %H, %N) must align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for azepine ring formation?

  • Methodological Answer : The Schmidt reaction (using hydrazoic acid) on benzopyran-2,5-diones generates pyrano[3,2-c]azepine systems, suggesting analogous pathways for decahydropyrroloazepines . Isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT) can track intermediate formation. Conflicting data on regioselectivity may arise from competing nucleophilic attack sites; kinetic studies under varying pH/temperature clarify dominant pathways .

Q. What strategies are effective for impurity profiling and structural elucidation of byproducts in azepine synthesis?

Q. How can researchers address discrepancies in spectral data or elemental analysis results?

  • Methodological Answer : Contradictions in NMR/MS data may stem from tautomerism or solvate formation. For example, pyrazolo[1,5-c]pyrimidine hydrazones exhibit tautomeric shifts resolvable via variable-temperature NMR . Elemental analysis outliers require recalibration of combustion conditions or sample purity verification (e.g., recrystallization) .

Experimental Design & Validation

Q. What frameworks ensure rigorous experimental design for studying azepine reactivity?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, investigating Schmidt reaction scalability (Feasible) or novel ring-opening mechanisms (Novel) aligns with azepine research . Pilot studies using microreactors or computational tools (e.g., Gaussian) reduce resource waste .

Q. How should researchers optimize reaction conditions to balance yield and purity in multi-step syntheses?

  • Methodological Answer : Design-of-experiment (DoE) approaches (e.g., factorial design) systematically vary parameters (catalyst loading, temperature). For example, NaHSO₄-catalyzed reactions in ethanol-water achieved 85% yield in dihydropyrano systems; similar optimization can apply to azepines . Real-time monitoring (e.g., in-situ IR) detects intermediate degradation.

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